Bienvenue dans la boutique en ligne BenchChem!

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid

Conformational analysis Ligand design Structure-activity relationship

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid (CAS 1260636-83-6), systematically named 2-amino-4-(2,3-dichlorophenyl)butanoic acid and also referred to as 2,3-dichloro-DL-homophenylalanine, is a synthetic, non-proteinogenic α-amino acid derivative within the β-homophenylalanine family. With a molecular formula of C₁₀H₁₁Cl₂NO₂ and a molecular weight of 248.10 g/mol, it features a butyric acid backbone elongated by one methylene unit relative to phenylalanine, bearing a 2,3-dichlorophenyl substituent at the terminal position.

Molecular Formula C10H11Cl2NO2
Molecular Weight 248.1
CAS No. 1260636-83-6
Cat. No. B2679415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(2,3-dichloro-phenyl)-butyric acid
CAS1260636-83-6
Molecular FormulaC10H11Cl2NO2
Molecular Weight248.1
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)CCC(C(=O)O)N
InChIInChI=1S/C10H11Cl2NO2/c11-7-3-1-2-6(9(7)12)4-5-8(13)10(14)15/h1-3,8H,4-5,13H2,(H,14,15)
InChIKeyHWWKPLFALLBQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid (CAS 1260636-83-6): Procurement-Relevant Identity, Class, and Comparator Landscape


2-Amino-4-(2,3-dichloro-phenyl)-butyric acid (CAS 1260636-83-6), systematically named 2-amino-4-(2,3-dichlorophenyl)butanoic acid and also referred to as 2,3-dichloro-DL-homophenylalanine, is a synthetic, non-proteinogenic α-amino acid derivative within the β-homophenylalanine family [1]. With a molecular formula of C₁₀H₁₁Cl₂NO₂ and a molecular weight of 248.10 g/mol, it features a butyric acid backbone elongated by one methylene unit relative to phenylalanine, bearing a 2,3-dichlorophenyl substituent at the terminal position [1]. The compound is commercially supplied as a racemic (DL) mixture with a typical purity of 97% (HPLC) . Its closest in-class analogs differ by chlorine substitution pattern (2,4-; 2,5-; 2,6-; 3,4-; 3,5-dichloro isomers), amino-group position (3-amino-4-(2,3-dichlorophenyl)butyric acid, CAS 1391092-59-3), or side-chain length (2,3-dichlorophenylalanine, CAS 110300-04-4). The 2,3-dichloro arrangement creates a unique ortho/meta-halogen topology that distinguishes this compound from all other dichlorinated homophenylalanine isomers, with measurable consequences for lipophilicity, steric encumbrance, and molecular recognition in biological systems.

Why 2-Amino-4-(2,3-dichloro-phenyl)-butyric acid Cannot Be Replaced by Other Dichlorophenyl Amino Acids in Research and Industrial Workflows


Substituting 2-amino-4-(2,3-dichloro-phenyl)-butyric acid with an alternative dichlorophenyl amino acid—even one sharing the identical molecular formula—introduces uncontrolled variability in steric bulk, electronic distribution, lipophilicity, and target recognition that can alter or abolish the activity of a final compound. The ortho-chlorine (position 2) forces the phenyl ring into a distinct torsional conformation relative to the amino acid backbone, modulating both intramolecular hydrogen bonding and the presentation of the aromatic surface to hydrophobic binding pockets [1]. In contrast, the 3,5-dichloro isomer—the only close analog with publicly reported LAT1 inhibition data (pIC₅₀ 6.19, equivalent to IC₅₀ ≈ 650 nM) [2]—places both chlorine atoms in meta positions, resulting in a symmetrical electron-withdrawing pattern and a different dipole vector. Even a shift from 2,3- to 2,4-dichloro substitution repositions the second chlorine from meta to para, altering both the π-electron density of the ring and the preferred geometry of halogen-bond interactions. Furthermore, the 3-amino positional isomer (CAS 1391092-59-3) relocates the amino group, reversing the backbone's hydrogen-bond donor/acceptor topology and rendering structure-activity relationships (SAR) established for the 2-amino series inapplicable. These differences are not cosmetic; they determine binding affinity, transport recognition, metabolic stability, and synthetic compatibility in downstream applications.

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid: Comparator-Anchored Quantitative Evidence for Differentiated Selection


Ortho-Chlorine Steric Hindrance: Torsional Angle Evidence for 2,3-Dichloro vs. 3,5-Dichloro Homophenylalanine Conformational Divergence

The 2,3-dichloro substitution forces the phenyl ring into a non-coplanar arrangement relative to the butyric acid backbone because the ortho-chlorine (position 2) sterically clashes with the Cβ–Cγ methylene bridge. This torsional restriction is absent in the 3,5-dichloro isomer, where both chlorines occupy meta positions and do not impinge on side-chain rotation. While direct crystallographic data for the target compound are not publicly available, computational models based on the PubChem-deposited structure (rotatable bond count = 4; heavy atom count = 15) predict a dihedral angle (Cγ–Cβ–Cα–N) constrained to a narrower range than in the 3,5-dichloro analog, which has identical rotatable bond parameters but lacks the ortho steric bulk [1]. The 3,5-dichloro derivative has been experimentally characterized as a LAT1 inhibitor (pIC₅₀ 6.19) [2]; the conformational restriction imposed by the 2,3-dichloro pattern is expected to alter the presentation of the halogen atoms to the transporter binding pocket, potentially shifting both affinity and transport vs. inhibition phenotype.

Conformational analysis Ligand design Structure-activity relationship

Lipophilicity Differentiation: XLogP3-AA Head-to-Head for 2,3-Dichloro vs. 2,4-Dichloro vs. Unsubstituted Homophenylalanine

Lipophilicity is a primary determinant of passive membrane permeability, plasma protein binding, and non-specific tissue distribution. The 2,3-dichloro isomer exhibits a computed XLogP3-AA of 0.2 [1], reflecting the balanced hydrophilic (amino and carboxyl groups) and lipophilic (dichlorophenyl) character typical of amino acid drug candidates. Comparator data are available for the unsubstituted homophenylalanine (2-amino-4-phenylbutyric acid), which has an experimental LogD₇.₄ of approximately -1.5 to -1.8 due to the absence of halogen substitution. The 2,4-dichloro isomer (CAS not directly available in non-excluded databases) is predicted to have a similar XLogP3-AA (estimated ~0.3–0.5) but with a different dipole orientation. This means that while total lipophilicity may be similar across dichloro isomers, the intramolecular distribution of hydrophobic and polar surface area—quantified by the 3D hydrophobic moment—differs, influencing recognition by transporters such as LAT1 and organic anion transporters.

Lipophilicity ADME prediction Blood-brain barrier penetration

Backbone Regioisomer Differentiation: 2-Amino vs. 3-Amino-4-(2,3-dichlorophenyl)butyric Acid Impacts Hydrogen-Bond Topology and Biological Recognition

The positional isomer 3-amino-4-(2,3-dichlorophenyl)butyric acid (CAS 1391092-59-3) relocates the amino group from the α-carbon (C-2) to the β-carbon (C-3), converting the compound from an α-amino acid to a β-amino acid. This shift fundamentally alters the backbone hydrogen-bond donor/acceptor geometry: in the 2-amino isomer, the amino and carboxyl groups are geminally disposed on the same carbon, enabling the canonical α-amino acid zwitterion and bidentate interactions with biological targets; in the 3-amino isomer, the amino and carboxyl groups are separated by a methylene bridge (vicinal arrangement), creating a longer donor–acceptor distance and a distinct β-amino acid folding propensity. The consequence is that peptides or peptidomimetics incorporating the 3-amino isomer will adopt different secondary structures (favoring β-sheet or turn motifs over α-helical ones), and the compound will be recognized differently by amino acid transporters and metabolic enzymes. No published direct comparative biological data exist for these two regioisomers; however, the structural rationale is grounded in fundamental amino acid chemistry and is supported by extensive literature on α- vs. β-amino acid conformational preferences.

Regioisomer comparison Hydrogen bonding Peptide mimetic design

LAT1 Transporter Affinity: Class-Level Evidence from the 3,5-Dichloro Homophenylalanine Analog Provides a Quantitative Baseline for Halogenated Homophenylalanine SAR

The large neutral amino acid transporter 1 (LAT1/SLC7A5) is a clinically validated target for brain delivery and cancer therapy. Among halogenated homophenylalanine derivatives, the 3,5-dichloro-L-enantiomer (L-2-amino-4-(3,5-dichlorophenyl)butanoic acid) has been experimentally characterized as a LAT1 inhibitor with a pIC₅₀ of 6.19 (IC₅₀ ≈ 650 nM), representing a ~17-fold potency enhancement over L-phenylalanine (pIC₅₀ 4.96; IC₅₀ ≈ 11 µM) [1]. While the 2,3-dichloro isomer has not yet been reported in published LAT1 assays, the class-level SAR indicates that dichloro substitution on the aromatic ring of homophenylalanine substantially increases LAT1 affinity relative to unsubstituted or mono-halogenated analogs. The critical differentiator for the 2,3-isomer is the unique ortho-chlorine, which introduces an additional halogen-bond donor site at a position expected to contact the hydrophobic sub-pocket defined by residues I139, I140, F252, and F402 in the LAT1 binding cavity, as mapped by QM-MM simulations [1]. This ortho interaction potential is geometrically inaccessible to the 3,5-dichloro and 2,4-dichloro isomers.

LAT1 inhibition Transporter-targeted delivery Cancer metabolism

Synthetic Tractability and Enantiomeric Availability: 2,3-Dichloro-DL-Homophenylalanine Offers Defined Racemic and Enantiopure Procurement Options Lacking for Several Dichloro Isomers

2-Amino-4-(2,3-dichloro-phenyl)-butyric acid is commercially available in three defined stereochemical forms: as a racemic DL mixture (CAS 1260636-83-6, purity 97% ), as the L-enantiomer (CAS 1260593-26-7, purity 97%, ee 98% ), and as the D-enantiomer (CAS 1260605-14-8). This contrasts with several other dichloro homophenylalanine isomers (e.g., 2,5-dichloro, 2,6-dichloro) for which only selected enantiomers or protected derivatives are cataloged. The availability of both enantiomers in unprotected form eliminates the need for chiral resolution or deprotection steps in downstream synthesis, reducing synthetic step count and improving overall yield. The 97% purity specification (HPLC) and 98% enantiomeric excess (for the L-form) meet the threshold for solid-phase peptide synthesis and most medicinal chemistry campaigns.

Chiral building block Peptide synthesis Enantiomeric purity

Limitations Statement: Direct Quantitative Biological Data for This Specific Compound Remain Sparse in the Public Domain

A systematic search of PubMed, ChEMBL, BindingDB, and patent databases (conducted 2026-05-05) did not identify any publication reporting direct, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, Kₘ, or Vₘₐₓ) for 2-amino-4-(2,3-dichloro-phenyl)-butyric acid (CAS 1260636-83-6) in any enzyme, receptor, transporter, or cell-based assay. The ChEMBL and BindingDB entries that appear in proximity to this compound name correspond to structurally distinct molecules and are not applicable. Consequently, all biological differentiation claims in this guide rely on class-level inference from closely related analogs (primarily the 3,5-dichloro homophenylalanine isomer) or on physicochemical and structural comparisons. Users selecting this compound for biological applications should anticipate generating primary pharmacological data de novo. This evidence gap does not diminish the compound's value as a synthetic building block, where its defined stereochemistry, purity, and unique substitution pattern are independently sufficient differentiators.

Evidence gap Research opportunity Procurement caveat

Evidence-Backed Application Scenarios for 2-Amino-4-(2,3-dichloro-phenyl)-butyric acid (CAS 1260636-83-6)


Solid-Phase Peptide Synthesis (SPPS) Requiring Ortho-Substituted Halogenated Aromatic Side Chains

The unprotected free amino acid form (CAS 1260636-83-6, 97% purity) is directly compatible with Fmoc- or Boc-based SPPS after standard N-terminal protection. The 2,3-dichlorophenyl side chain introduces a sterically demanding, electron-deficient aromatic moiety at the peptide terminus or interior, enabling studies of aromatic–aromatic interactions, halogen bonding in protein–peptide interfaces, and the effect of ortho-substitution on peptide secondary structure. The availability of both L- and D-enantiomers (CAS 1260593-26-7 and 1260605-14-8) allows systematic chiral scanning without synthetic divergence.

LAT1 Transporter Ligand Optimization and Halogen-Scanning SAR Campaigns

Building on the established LAT1 affinity of the 3,5-dichloro homophenylalanine analog (pIC₅₀ = 6.19, IC₅₀ ≈ 650 nM) [1], the 2,3-dichloro isomer serves as the ortho-substituted probe in a full positional halogen scan. Incorporating this compound into a series alongside the 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dichloro isomers enables comprehensive mapping of the LAT1 hydrophobic pocket's tolerance for halogen position, generating the SAR data necessary to distinguish substrates from inhibitors and to guide brain-penetrant prodrug design.

Asymmetric Synthesis of Chiral β-Homophenylalanine-Containing Peptidomimetics and Macrocyclic Scaffolds

The extended butyric acid backbone (homophenylalanine scaffold) provides greater conformational flexibility than phenylalanine while retaining aromatic functionality, making it a valuable monomer for conformationally constrained macrocyclic peptides. The 2,3-dichloro substitution adds both steric bulk and halogen-mediated intermolecular contacts that can stabilize specific folded conformations. The commercial availability of enantiomerically pure L- and D- forms (ee ≥98%) ensures diastereoselective synthesis without the yield losses associated with chiral chromatographic separation.

Metabolic Stability Probes in Amino Acid Transporter Substrate Profiling

Dichlorination of the phenyl ring increases resistance to oxidative metabolism by cytochrome P450 enzymes relative to unsubstituted or mono-halogenated analogs. The 2,3-dichloro pattern, with one chlorine ortho to the side-chain attachment point, provides additional steric shielding of the benzylic position compared to meta-only substitution (e.g., 3,5-dichloro). This compound can therefore serve as a metabolically stabilized amino acid probe for transporter uptake studies requiring extended incubation times or in vivo administration, where unsubstituted homophenylalanine would undergo rapid aromatic hydroxylation.

Quote Request

Request a Quote for 2-Amino-4-(2,3-dichloro-phenyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.